molecular formula C17H13Cl2N5S B13748084 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile CAS No. 41362-82-7

3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile

Cat. No.: B13748084
CAS No.: 41362-82-7
M. Wt: 390.3 g/mol
InChI Key: ZYGZQXAGOIGRCZ-UHFFFAOYSA-N
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Description

3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile is a complex organic compound with the molecular formula C17H13Cl2N5S. This compound is characterized by the presence of a benzothiazole ring substituted with dichloro groups, an azo linkage, and a propiononitrile moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The azo linkage and benzothiazole ring play crucial roles in its binding affinity and specificity. The compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)amino)propiononitrile
  • 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)butyronitrile
  • 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)acetonitrile

Uniqueness

3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile is unique due to its specific substitution pattern and the presence of both an azo linkage and a propiononitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

41362-82-7

Molecular Formula

C17H13Cl2N5S

Molecular Weight

390.3 g/mol

IUPAC Name

3-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-methylanilino]propanenitrile

InChI

InChI=1S/C17H13Cl2N5S/c1-24(8-2-7-20)12-5-3-11(4-6-12)22-23-17-21-15-9-13(18)14(19)10-16(15)25-17/h3-6,9-10H,2,8H2,1H3

InChI Key

ZYGZQXAGOIGRCZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl

Origin of Product

United States

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